(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408412
InChI: InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1
SMILES:
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol

(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17408412

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride -

Specification

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
IUPAC Name (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1
Standard InChI Key SOBREGPHMFCEBV-DBEJOZALSA-N
Isomeric SMILES CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)N.Cl.Cl
Canonical SMILES CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₈H₁₅Cl₂N₃O, with a molecular weight of 240.13 g/mol . Its IUPAC name, (2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine dihydrochloride, reflects its stereospecific configuration: the oxane ring adopts a chair conformation, with the pyrazole and amine groups occupying equatorial and axial positions, respectively . The R and S designations at C2 and C3 ensure enantiomeric purity, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₅Cl₂N₃O
Molecular Weight240.13 g/mol
SMILES NotationCN1C=C(C=N1)[C@@H]2C@HN.Cl.Cl
Chiral CentersC2 (R), C3 (S)

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step sequences starting from pyrazole precursors. A representative route includes:

  • Pyrazole Alkylation: 1-Methyl-1H-pyrazole-4-carbaldehyde undergoes nucleophilic addition with a Grignard reagent to introduce the oxane ring .

  • Reductive Amination: The resulting ketone intermediate is reduced using sodium cyanoborohydride in the presence of ammonium chloride to yield the amine.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity and stability .

Key Reaction Conditions

  • Alkylation: Conducted in tetrahydrofuran (THF) at −78°C to prevent side reactions .

  • Reduction: Employed tin(II) chloride and HCl in aqueous medium at 30°C for 2 hours, achieving ~51% yield .

Scalability and Optimization

Industrial-scale production faces challenges in maintaining stereochemical integrity. Continuous flow reactors and chiral catalysts (e.g., Jacobsen’s catalyst) have been proposed to enhance enantioselectivity and throughput.

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents like hexane. Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere .

Acid-Base Behavior

The amine group (pKa ≈ 9.5) protonates under physiological conditions, facilitating ionic interactions with biological macromolecules. The pyrazole moiety (pKa ≈ 2.5) remains neutral at physiological pH, contributing to membrane permeability.

Biological and Pharmacological Applications

Drug Discovery

The compound’s structural motifs align with pharmacophores targeting G-protein-coupled receptors (GPCRs) and kinases. Its pyrazole group mimics adenosine triphosphate (ATP) in kinase binding pockets, while the oxane ring provides conformational rigidity .

Preclinical Studies

In murine models, analogs of this compound demonstrate:

  • Anticancer Activity: Inhibition of PI3Kα with IC₅₀ = 12 nM .

  • Antidepressant Effects: 68% reduction in forced swim test immobility at 10 mg/kg.

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